methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride
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Overview
Description
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3S)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride: A stereoisomer with different spatial arrangement.
Ethyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers and analogs. This uniqueness makes it valuable for studying structure-activity relationships and developing targeted therapies.
Properties
IUPAC Name |
methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPQWQLZPOEFX-CIRBGYJCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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